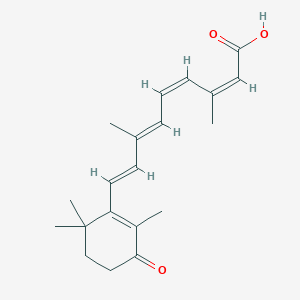
(11-cis,13-cis)-4-Oxoretinoic Acid
Übersicht
Beschreibung
(11-cis,13-cis)-4-Oxoretinoic Acid, also known as this compound, is a useful research compound. Its molecular formula is C20H26O3 and its molecular weight is 314.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(11-cis,13-cis)-4-Oxoretinoic Acid, a metabolite of retinoic acid, has garnered attention for its biological activity, particularly in the context of gene regulation and cellular differentiation. This article explores its biological activity, pharmacokinetics, and potential therapeutic applications based on diverse research findings.
Overview of this compound
This compound is a derivative of retinoic acid, which is known to play critical roles in various physiological processes including cell growth, differentiation, and apoptosis. It is primarily formed through the metabolism of 13-cis-retinoic acid (isotretinoin) and has been identified as a significant circulating metabolite in humans .
The biological activity of this compound is largely mediated through its interaction with nuclear retinoic acid receptors (RARs). These receptors regulate the expression of genes involved in developmental processes and cellular functions. Studies have shown that this compound can induce conformational changes in RARα and RARβ proteins, similar to all-trans-retinoic acid (at-RA) but with reduced potency .
Gene Expression Modulation
Research indicates that treatment with this compound leads to significant upregulation of specific genes. For instance:
- RARβ2 : Induction levels were significantly increased after treatment, showing a dose-dependent response. At concentrations of 1 µM and 10 µM, the relative expression levels increased by 3-fold and 32-fold respectively after 24 hours .
- Sonic Hedgehog (shh) and Bone Morphogenetic Protein-2 (bmp2) : These genes are crucial for limb morphogenesis and were also found to be upregulated following treatment .
Pharmacokinetics
The pharmacokinetic profile of this compound shows considerable interindividual variability. In studies involving oral administration of isotretinoin, peak plasma concentrations of this metabolite were observed to reach significant levels within hours post-dosing. For instance:
- Average plasma concentrations reached approximately 7.60 ng/ml six hours after dosing with vitamin A .
- The compound was noted to have a steady state concentration that suggests its potential as a biochemical marker for vitamin A uptake in humans .
Case Studies and Clinical Implications
Several studies highlight the therapeutic potential of this compound:
- Dermatological Applications : Its efficacy in treating skin conditions has been documented. The compound's ability to modulate gene expression related to skin cell differentiation supports its use in dermatology .
- Cancer Treatment : In pediatric oncology, the administration of isotretinoin has shown improved survival rates in high-risk neuroblastoma patients. The role of its metabolites, including this compound, is being investigated for their contributions to therapeutic outcomes .
Comparative Biological Activity
The following table summarizes the biological activity and effects of various retinoids compared to this compound:
| Compound | Potency in RAR Activation | Key Biological Effects |
|---|---|---|
| All-trans Retinoic Acid (at-RA) | High | Cell differentiation, apoptosis |
| 13-cis Retinoic Acid | Moderate | Anti-acne treatment |
| This compound | Low | Gene expression modulation |
Eigenschaften
IUPAC Name |
(2Z,4Z,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-14(7-6-8-15(2)13-19(22)23)9-10-17-16(3)18(21)11-12-20(17,4)5/h6-10,13H,11-12H2,1-5H3,(H,22,23)/b8-6-,10-9+,14-7+,15-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCUJPCCTQNTJF-PZDNLKTBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1=O)(C)C)/C=C/C(=C/C=C\C(=C/C(=O)O)\C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















